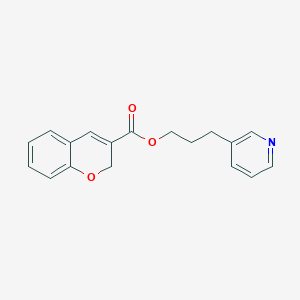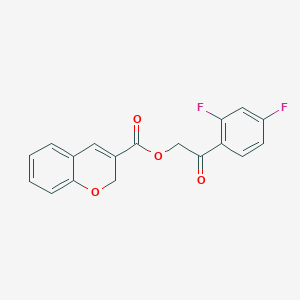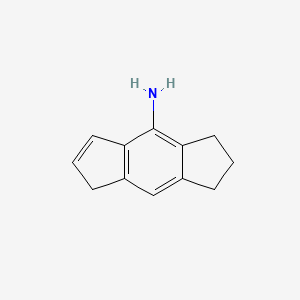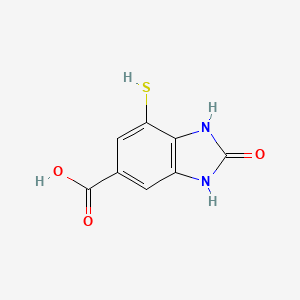![molecular formula C13H12BrFN2O B12941573 Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a dihydropyrazolo[5,1-b]oxazole ring system.
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and fluorination reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects . Molecular docking studies have provided insights into its binding modes and affinities .
Comparison with Similar Compounds
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can be compared with other similar compounds, such as:
Sulfonyl-benzoxazole based 1,2,4-oxadiazoles: These compounds also exhibit significant antibacterial and antibiofilm activities.
3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles: These compounds have shown good in vitro antibacterial activity and are studied for their potential as antimicrobial agents.
The uniqueness of this compound lies in its specific structural features and the combination of bromine and fluorophenyl groups, which contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C13H12BrFN2O |
|---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C13H12BrFN2O/c1-7-8(2)18-13-11(14)12(16-17(7)13)9-3-5-10(15)6-4-9/h3-8H,1-2H3/t7-,8-/m1/s1 |
InChI Key |
UAPCEZBVXLHIFA-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Canonical SMILES |
CC1C(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)


![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)

![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)

![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)



![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)
